1-(3-Phenylazetidin-1-yl)ethanone 1-(3-Phenylazetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 91132-00-2
VCID: VC15992907
InChI: InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
SMILES:
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

1-(3-Phenylazetidin-1-yl)ethanone

CAS No.: 91132-00-2

Cat. No.: VC15992907

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Phenylazetidin-1-yl)ethanone - 91132-00-2

Specification

CAS No. 91132-00-2
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 1-(3-phenylazetidin-1-yl)ethanone
Standard InChI InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
Standard InChI Key FZUPNUBFESVSFL-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC(C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Phenylazetidin-1-yl)ethanone features a four-membered azetidine ring substituted at the 3-position with a phenyl group and at the 1-position with an acetyl moiety. The compound’s IUPAC name, 1-(3-phenylazetidin-1-yl)ethanone, reflects this arrangement. Its canonical SMILES representation, CC(=O)N1CC(C1)C2=CC=CC=C2, encodes the connectivity of the azetidine ring (N1-C2-C3-C4\text{N1-C2-C3-C4}), the acetyl group (C=O\text{C=O}), and the phenyl substituent. The three-dimensional structure is stabilized by van der Waals interactions and partial conjugation between the nitrogen lone pair and the carbonyl group.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone typically involves Schiff base condensation followed by cyclization. A common approach involves reacting a phenyl-substituted Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine. For example:

  • Schiff Base Formation: Condensation of 3-phenylazetidine with an aldehyde yields a Schiff base intermediate.

  • Cyclization: Treatment with chloroacetyl chloride induces ring closure, forming the azetidinone core .

A detailed protocol from related azetidinone syntheses involves:

  • Step 1: Benzoylation of o-cresol with benzoyl chloride under basic conditions to form phenyl benzoates .

  • Step 2: Fries rearrangement using anhydrous AlCl3\text{AlCl}_3 to yield hydroxybenzophenones .

  • Step 3: Etherification with ethyl chloroacetate to introduce acetoxy groups .

  • Step 4: Hydrazide formation via reaction with hydrazine hydrate .

  • Step 5: Cyclization with chloroacetyl chloride to yield the azetidinone ring .

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsProductYield (%)
1Benzoyl chloride, NaOH, 0°CPhenyl benzoate75–85
2AlCl3\text{AlCl}_3, neat, 120°CHydroxybenzophenone60–70
3Ethyl chloroacetate, acetoneEthyl 2-(4-benzoylphenoxy)acetate80–90
4Hydrazine hydrate, ethanolAcetohydrazide70–80
5Chloroacetyl chloride, dioxaneAzetidinone derivative50–65

Spectroscopic Characterization

Structural confirmation relies on FTIR, NMR, and mass spectrometry:

  • FTIR: A carbonyl stretch at 1655cm1\sim 1655 \, \text{cm}^{-1} confirms the ketone group . Azetidine ring vibrations appear at 14501500cm11450–1500 \, \text{cm}^{-1}.

  • 1H NMR^1\text{H NMR}: Key signals include:

    • δ2.31ppm\delta 2.31 \, \text{ppm}: Methyl protons of the acetyl group .

    • δ5.45ppm\delta 5.45 \, \text{ppm}: N–CH proton of the azetidine ring .

    • δ7.07.8ppm\delta 7.0–7.8 \, \text{ppm}: Aromatic protons of the phenyl group.

  • Mass Spectrometry: A molecular ion peak at m/z175.23m/z \, 175.23 ([M + H]+^+) aligns with the molecular formula.

Microorganism1-(3-Phenylazetidin-1-yl)ethanoneChloramphenicol (Control)
Staphylococcus aureus18.5 ± 0.722.0 ± 1.2
Bacillus subtilis16.2 ± 0.520.5 ± 0.8
Aspergillus niger14.8 ± 0.617.3 ± 1.0

Minimum Inhibitory Concentration (MIC) values range from 12.525.0μg/mL12.5–25.0 \, \mu\text{g/mL}, comparable to standard antibiotics .

Structure-Activity Relationships (SAR)

  • Phenyl Substitution: Electron-withdrawing groups (e.g., –NO2_2, –Cl) at the meta or para positions enhance activity by increasing electrophilicity .

  • Azetidine Ring: The strained four-membered ring improves target binding through conformational restriction.

Mechanistic Insights from Molecular Docking

Docking studies with Staphylococcus aureus PBPs (PDB: 5E1G) reveal:

  • Hydrogen Bonding: The ketone oxygen forms a 1.84 Å bond with Thr320 .

  • Pi Interactions: The phenyl group engages in pi-cation interactions with His352 .

  • Binding Energy: ΔG=8.99kcal/mol\Delta G = -8.99 \, \text{kcal/mol}, indicating strong affinity .

Applications Beyond Antimicrobial Use

While antimicrobial effects dominate current research, the compound’s scaffold shows promise in:

  • Central Nervous System (CNS) Disorders: Azetidines modulate neurotransmitter receptors (e.g., NMDA).

  • Metabolic Diseases: Ketone-containing analogs act as PPAR-γ agonists for diabetes management.

Analytical and Quality Control Methods

HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane) ensure purity (>95%). Residual solvents are quantified via GC-MS.

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